Flindulatin

Overview

Description

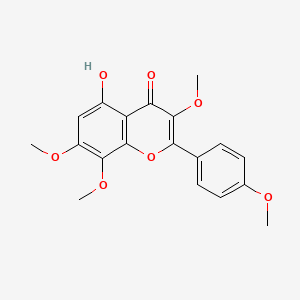

Flindulatin (CAS: 521-44-8) is a flavanone derivative, a class of compounds characterized by a 2-phenylchromen-4-one backbone. Flavonoids like this compound are widely studied for their biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound is cataloged as a high-purity research chemical, emphasizing its relevance in experimental settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of flindulatin involves the extraction of the compound from the aerial parts of Waltheria indica using dichloromethane . The extract is then subjected to various chromatographic techniques to isolate and purify this compound . The reaction conditions typically involve low-speed homogenization to prepare an emulsion, followed by high-pressure membrane filtration .

Industrial Production Methods

The use of advanced chromatographic techniques and high-pressure filtration methods would be essential for obtaining high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Flindulatin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of hydroxyl and methoxy groups in its structure.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve the use of halogenating agents like bromine or chlorine .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield quinones, while reduction reactions can produce dihydroflavonoids .

Scientific Research Applications

Flindulatin is a compound with significant potential in various scientific research applications, particularly in the fields of pharmacology and antifungal studies. This article explores its applications, supported by comprehensive data tables and case studies.

Antifungal Activity

This compound has demonstrated notable antifungal properties against various Candida species, including Candida albicans, which is a common human pathogen. Research indicates that this compound exhibits growth inhibitory activity with a minimum inhibitory concentration (MIC) of less than 32 µg/mL against planktonic cells and biofilms of Candida species .

Case Study: Antifungal Efficacy

- Study : A study conducted on extracts from Waltheria indica identified this compound as one of the active compounds exhibiting antifungal activity.

- Findings : The compound showed significant cytotoxic effects on C. albicans, leading to alterations in the ultrastructure of fungal cells, which were observed via transmission electron microscopy .

Cellular Interaction Studies

This compound's ability to influence cellular processes makes it valuable for studying cell interactions with drugs and other cells. Microfluidic technologies can be employed to observe these interactions in real-time, allowing for precise control over experimental conditions.

Potential Applications in Microfluidics

- Single-Cell Analysis : this compound can be used in microfluidic systems to study its effects on individual cells, providing insights into its mechanism of action at the cellular level.

- Organ-on-a-Chip Models : Utilizing this compound in organ-on-chip platforms may help simulate human tissue responses to antifungal treatments, enhancing the understanding of its pharmacodynamics .

Pharmacological Research

The exploration of this compound's pharmacological properties extends to its potential as an adjunct therapy in treating fungal infections, especially those resistant to conventional treatments.

Research Insights

- Mechanism of Action : Studies suggest that this compound may disrupt fungal cell membranes or interfere with metabolic pathways critical for fungal survival .

- Clinical Relevance : Given the rising incidence of antifungal resistance, compounds like this compound are essential for developing new therapeutic strategies against resistant strains.

Table 1: Antifungal Activity of this compound Against Various Candida Species

| Candida Species | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | ≤ 32 µg/mL |

| Candida glabrata | Not significantly affected |

| Candida tropicalis | Not significantly affected |

Table 2: Comparative Efficacy of this compound and Conventional Antifungals

| Compound | MIC (µg/mL) | Activity Against Biofilms |

|---|---|---|

| This compound | ≤ 32 | Yes |

| Fluconazole | ≥ 64 | Limited |

| Amphotericin B | ≤ 16 | Yes |

Mechanism of Action

The mechanism of action of flindulatin involves its interaction with various molecular targets and pathways . It exerts its effects primarily through the inhibition of oxidative stress and modulation of inflammatory pathways . The presence of hydroxyl and methoxy groups in its structure allows it to scavenge free radicals and reduce oxidative damage . Additionally, this compound can inhibit the activity of pro-inflammatory enzymes, thereby reducing inflammation .

Comparison with Similar Compounds

Structural Analogs

Flindulatin belongs to the flavanone family, sharing a core structure with compounds like 6,4'-Dihydroxy-5,7-dimethoxyflavanone (CAS: 6951-57-1) and Naringenin (CAS: 480-41-1). Key structural differences lie in the position and number of hydroxyl (-OH) and methoxy (-OCH₃) groups, which influence solubility, bioavailability, and target specificity.

Table 1: Structural Comparison of this compound with Analogous Compounds

| Compound Name | CAS Number | Molecular Formula | Key Substituents |

|---|---|---|---|

| This compound | 521-44-8 | C₁₇H₁₆O₆ | 6,4'-dihydroxy-5,7-dimethoxy |

| 6,4'-Dihydroxy-5,7-dimethoxyflavanone | 6951-57-1 | C₁₇H₁₆O₆ | 6,4'-dihydroxy-5,7-dimethoxy |

| Naringenin | 480-41-1 | C₁₅H₁₂O₅ | 5,7,4'-trihydroxy |

Key Observations :

- Naringenin, a simpler flavanone with three hydroxyl groups, lacks methoxy substitutions, which may reduce its metabolic stability compared to this compound .

Functional and Pharmacological Comparisons

Table 2: Inferred Pharmacological Properties

Key Findings :

- Antioxidant Activity : Methoxy groups in this compound may reduce free radical scavenging efficiency compared to hydroxyl-rich naringenin .

- Synergistic Effects: this compound’s dual hydroxyl and methoxy groups could offer unique binding affinities to targets like NF-κB or CYP450 enzymes, as seen in related flavanones .

Methodological Considerations for Comparative Studies

- Structural Characterization : As per , comparisons require detailed spectroscopic data (NMR, MS) and adherence to IUPAC naming conventions to ensure accuracy .

- Pharmacological Assays : Head-to-head studies (e.g., COX-2 inhibition assays) should use standardized protocols, with concentrations expressed as IC₅₀ values and statistical validation .

- Limitations : The absence of direct experimental data for this compound necessitates cautious extrapolation from analogs, highlighting the need for future studies to validate these inferences .

Biological Activity

Flindulatin, a compound identified in various plant species including Nothofagus nervosa and Tarenaya spinosa, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a phenolic compound with the molecular formula and a molecular weight of 358.34 g/mol. Its structure features multiple hydroxyl groups that contribute to its antioxidant properties.

Biological Activities

1. Antioxidant Activity

This compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Research indicates that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage. The antioxidant capacity is often measured using various assays such as DPPH and ABTS.

2. Enzyme Inhibition

This compound has been shown to inhibit key enzymes involved in various metabolic pathways:

- Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.

- Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition may also play a role in neuroprotection.

- α-Amylase and α-Glucosidase : These enzymes are involved in carbohydrate metabolism; their inhibition can aid in managing diabetes by slowing glucose absorption.

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Neuroprotective Effects :

A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated that this compound significantly reduced cell death and oxidative markers compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases. -

Antidiabetic Potential :

Another study focused on the antidiabetic properties of this compound through its inhibitory effects on α-amylase and α-glucosidase. The findings demonstrated that this compound effectively reduced postprandial glucose levels in diabetic models, supporting its use as a dietary supplement for blood sugar management.

This compound's biological activities are attributed to its ability to modulate various signaling pathways:

- Antioxidant Mechanism : It enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, reducing reactive oxygen species (ROS) levels.

- Enzyme Inhibition Mechanism : this compound binds competitively to the active sites of target enzymes (AChE, BChE), altering their activity and subsequently affecting neurotransmitter levels and carbohydrate metabolism.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Flindulatin, and how do reaction conditions influence yield and purity?

this compound synthesis typically involves multi-step protocols, including cyclization and functional group modifications. Methodological optimization requires evaluating catalysts (e.g., palladium-based), solvent polarity, and temperature gradients. For reproducibility, document intermediates with HPLC purity thresholds (>95%) and characterize final products using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

Reverse-phase HPLC with UV detection (λ = 240–280 nm) is standard for in vitro studies. For in vivo pharmacokinetics, LC-MS/MS with electrospray ionization (ESI) offers higher sensitivity (LOQ ≤ 1 ng/mL). Validate methods per ICH guidelines, including linearity (R² ≥ 0.995), recovery rates (85–115%), and matrix effect assessments .

Q. How should researchers design dose-response studies to assess this compound’s efficacy in preclinical models?

Use a logarithmic dose range (e.g., 0.1–100 mg/kg) in rodent models, incorporating positive controls (e.g., standard therapeutics) and vehicle controls. Monitor endpoints like IC₅₀ (in vitro) or tumor volume reduction (in vivo). Apply nonlinear regression models (e.g., four-parameter logistic curve) for EC₅₀ calculations .

Advanced Research Questions

Q. How can contradictory results in this compound’s mechanism of action (MOA) studies be resolved?

Contradictions often arise from assay specificity (e.g., off-target kinase inhibition) or model variability (cell lines vs. primary cells). Employ orthogonal assays:

- Biochemical assays : Measure direct target binding (SPR, ITC).

- Cellular assays : Use siRNA knockdown/CRISPR-Cas9 to validate target dependency.

- Omics integration : Transcriptomic/proteomic profiling to identify compensatory pathways .

Q. What statistical approaches are recommended for analyzing this compound’s heterogeneous therapeutic outcomes across patient-derived xenograft (PDX) models?

Apply mixed-effects models to account for inter-tumor variability. Stratify responders vs. non-responders using cluster analysis (e.g., k-means) on biomarkers like gene expression or metabolomic signatures. Report effect sizes with 95% confidence intervals to avoid overinterpretation of p-values .

Q. How can researchers mitigate batch-to-batch variability in this compound’s bioactivity data?

Standardize protocols:

- Compound storage : Use anhydrous DMSO aliquots (≤3 freeze-thaw cycles).

- Cell culture : Monitor passage number and mycoplasma contamination.

- Data normalization : Include internal controls (e.g., Z’-factor ≥ 0.5) and plate-wise normalization to minimize drift .

Q. What strategies enhance reproducibility in this compound’s in vivo toxicity studies?

Follow ARRIVE 2.0 guidelines:

- Sample size : Power analysis (α = 0.05, β = 0.2) to determine n ≥ 8/group.

- Endpoint harmonization : Use standardized histopathology scoring and serum biomarkers (ALT, AST).

- Blinding : Randomize treatment allocation and employ blinded outcome assessments .

Q. Methodological Considerations

Q. How should this compound’s metabolic stability be evaluated in hepatic microsomes?

Incubate this compound (1–10 µM) with human/rodent liver microsomes (0.5 mg/mL) and NADPH. Quantify parent compound depletion over 60 minutes via LC-MS/MS. Calculate intrinsic clearance (CLint) using the in vitro half-life method. Cross-validate with hepatocyte suspensions for clinical relevance .

Q. What criteria define this compound’s structural elucidation as “sufficiently characterized”?

IUPAC-compliant characterization requires:

- Spectroscopic data : -NMR (δ ppm assignments), -NMR, IR (key functional groups), and HRMS (Δ ≤ 3 ppm).

- Chromatographic purity : ≥95% by HPLC (dual wavelengths).

- X-ray crystallography (optional) : For absolute configuration confirmation .

Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?

Synthesize analogs with systematic modifications (e.g., substituent halogens, alkyl chain lengths). Test in parallel against primary (target enzyme) and secondary (cytotoxicity) assays. Use multivariate analysis (PCA or PLS) to identify critical physicochemical descriptors (logP, polar surface area) .

Tables for Quick Reference

Properties

IUPAC Name |

5-hydroxy-3,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O7/c1-22-11-7-5-10(6-8-11)16-19(25-4)15(21)14-12(20)9-13(23-2)17(24-3)18(14)26-16/h5-9,20H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOMVBRIXCJFKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.